molecular formula C22H21NO B429653 N-benzyl-3,3-diphenylpropanamide CAS No. 331665-89-5

N-benzyl-3,3-diphenylpropanamide

Cat. No.: B429653
CAS No.: 331665-89-5
M. Wt: 315.4g/mol
InChI Key: ZCNHLUGBYGTMQS-UHFFFAOYSA-N
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Description

N-Benzyl-3,3-diphenylpropanamide is a tertiary amide characterized by a central propane backbone substituted with two phenyl groups at the 3-position and a benzyl group attached to the amide nitrogen. Its molecular formula is C₂₈H₂₃N₃O (molecular weight: 417.5 g/mol), as seen in its benzimidazole-containing derivative .

Properties

CAS No.

331665-89-5

Molecular Formula

C22H21NO

Molecular Weight

315.4g/mol

IUPAC Name

N-benzyl-3,3-diphenylpropanamide

InChI

InChI=1S/C22H21NO/c24-22(23-17-18-10-4-1-5-11-18)16-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,23,24)

InChI Key

ZCNHLUGBYGTMQS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Amide Nitrogen

Compound Name Substituents on Amide Nitrogen Molecular Weight (g/mol) Key Properties/Applications Reference
N-Benzyl-3,3-diphenylpropanamide Benzyl 417.5 High lipophilicity (XLogP3: 5.8)
N,N-Dimethyl-3,3-diphenylpropanamide Methyl groups 253.34 Reduced steric hindrance, higher solubility
N-Benzyl-N-methyl-3-phenylpropanamide Benzyl + Methyl - Intermediate in organic synthesis
  • This modification may favor applications requiring rapid metabolic clearance.
  • N-Benzyl-N-methyl-3-phenylpropanamide : The combination of benzyl and methyl groups introduces asymmetric steric effects, which could influence regioselectivity in catalytic reactions .

Functional Group Modifications on the Propane Backbone

Compound Name Backbone Modification Key Reactivity/Applications Reference
2-Fluoro-3-oxo-N,3-diphenylpropanamide Fluorine + Ketone at C2 Deacylation to α-fluoro-α,β-unsaturated ketones (61–88% yield)
N-Benzyl-3-[[3-(benzylamino)-3-oxopropyl]disulfanyl]propanamide Disulfide linkage Redox-responsive behavior; dynamic covalent chemistry
  • Fluorinated Analogues : The introduction of fluorine at C2 (as in 2-fluoro-3-oxo-N,3-diphenylpropanamide) enhances electrophilicity, enabling efficient deacylation reactions to form α-fluoro-α,β-unsaturated ketones .
  • Disulfide-Containing Derivatives: The disulfide bridge in N-benzyl-3-[[3-(benzylamino)-3-oxopropyl]disulfanyl]propanamide allows reversible bond cleavage under redox conditions, making it suitable for stimuli-responsive materials .

Aromatic Ring Substitutions

Compound Name Aromatic Substituents UV Absorption Properties Reference
N-(4-Substituted phenyl)-2,3-diphenylpropanamides Electron-withdrawing/donating groups at para position Lower-energy band sensitive to substituent electronics
N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide Benzimidazole at para position Enhanced π-π stacking; potential kinase inhibition
  • Substituent Effects on UV Spectra: Electron-withdrawing groups (e.g., -NO₂) on the para position of N-(4-substituted phenyl)-2,3-diphenylpropanamides redshift the lower-energy UV absorption band, while electron-donating groups (e.g., -OMe) cause blueshifts .
  • Benzimidazole Derivatives : The benzimidazole moiety in N-[4-(1H-benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide introduces hydrogen-bonding capability and planar rigidity, which are advantageous in drug design targeting enzymes or receptors .

Preparation Methods

Reaction Mechanism and Conditions

A lithium amide base, generated from diisopropylamine and n-butyllithium at −78°C, deprotonates ethyl acetate to form a stabilized enolate. This enolate undergoes nucleophilic addition to benzophenone, followed by protonation to yield the β-hydroxy ester. The reaction proceeds in anhydrous ethyl acetate and tetrahydrofuran (THF) under nitrogen atmosphere, achieving a 95% yield after 4 hours at reflux.

Key Data:

ParameterValue
Starting materialBenzophenone (14.0 g)
BaseLithium diisopropylamide (LDA)
SolventEthyl acetate/THF
Temperature−78°C to reflux
Yield95%

Amidation to N-Benzyl-3-Hydroxy-3,3-Diphenylpropanamide

The hydroxy ester 8 is converted to N-benzyl-3-hydroxy-3,3-diphenylpropanamide (9 ) via two distinct amidation routes, differing in reagents and catalytic additives.

Method 1: Ammonium Chloride-Catalyzed Aminolysis

A mixture of ester 8 , benzylamine, and powdered ammonium chloride is refluxed for 16 hours, followed by extraction and recrystallization to yield 9 in 32%. The ammonium chloride acts as a Brønsted acid catalyst, facilitating nucleophilic attack by benzylamine on the ester carbonyl.

Key Data:

ParameterValue
Molar ratio (ester:amine)1:3.8
CatalystNH₄Cl (10 wt%)
SolventNone (neat)
Time16 hours
Yield32%

Method 2: Solvent-Mediated Aminolysis

Using anhydrous diethyl ether as the solvent, ester 8 reacts with benzylamine under reflux for 16 hours without ammonium chloride. This method improves yield to 76% due to enhanced solubility and reduced side reactions. The absence of ammonium chloride simplifies purification but requires strict anhydrous conditions.

Key Data:

ParameterValue
Molar ratio (ester:amine)1:3.8
SolventDiethyl ether
TemperatureReflux
Time16 hours
Yield76%

Dehydration to N-Benzyl-3,3-Diphenylprop-2-enamide

The hydroxyamide 9 undergoes acid-catalyzed dehydration to form N-benzyl-3,3-diphenylprop-2-enamide (10a ), the α,β-unsaturated amide derivative.

Sulfuric Acid-Acetic Acid System

A chilled mixture of concentrated sulfuric acid and glacial acetic acid (1:4 v/v) dehydrates 9 at room temperature for 1 hour. The reaction proceeds via an E2 elimination mechanism, producing 10a in 77% yield after recrystallization.

Key Data:

ParameterValue
Acid ratio (H₂SO₄:AcOH)1:4
Temperature0–25°C
Time1 hour
Yield77%

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